molecular formula C28H24ClNO6 B14954805 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate

Cat. No.: B14954805
M. Wt: 505.9 g/mol
InChI Key: BZAFORNKZIVYKT-AREMUKBSSA-N
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Description

6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-2-phenylacetate is a complex organic compound with a unique structure that combines elements of chromen, phenylacetate, and benzyloxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-2-phenylacetate typically involves multiple steps. One common approach is the acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . This reaction is carried out in dichloromethane at room temperature with vigorous stirring for about an hour . The resulting intermediate is then further reacted with appropriate reagents to introduce the benzyloxycarbonyl and phenylacetate groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-2-phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-2-phenylacetate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H24ClNO6

Molecular Weight

505.9 g/mol

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C28H24ClNO6/c1-2-9-20-14-25(31)35-23-16-24(22(29)15-21(20)23)36-27(32)26(19-12-7-4-8-13-19)30-28(33)34-17-18-10-5-3-6-11-18/h3-8,10-16,26H,2,9,17H2,1H3,(H,30,33)/t26-/m1/s1

InChI Key

BZAFORNKZIVYKT-AREMUKBSSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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